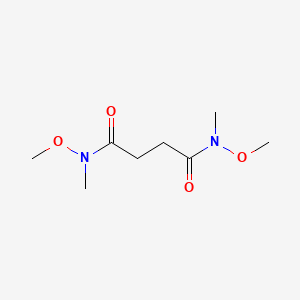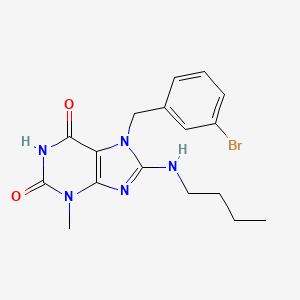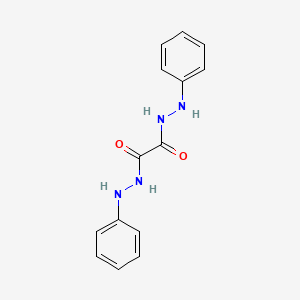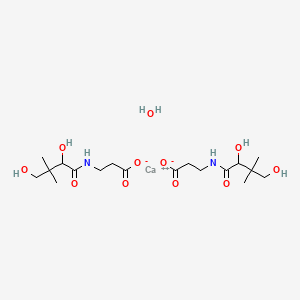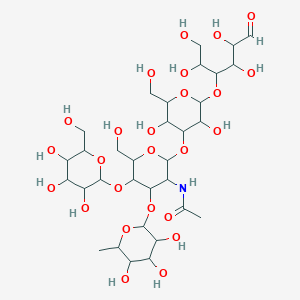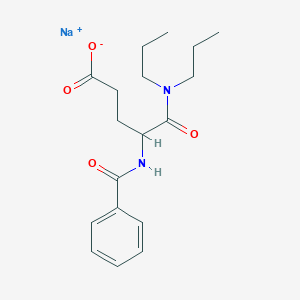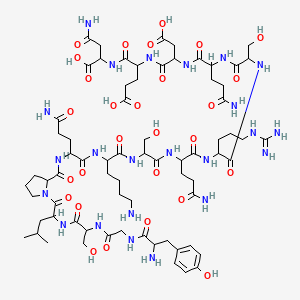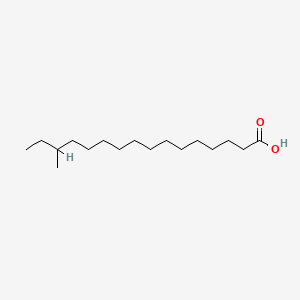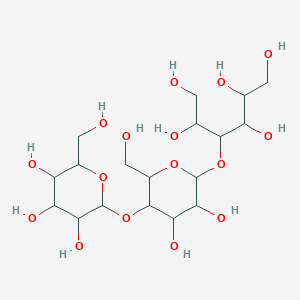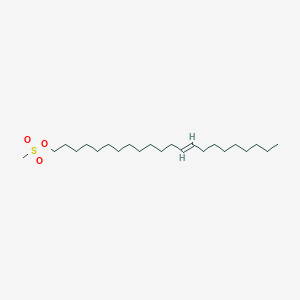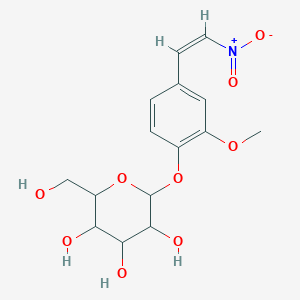
MNP-Gal
Overview
Description
MNP-Gal, also known as magnetic nanoparticles of galactose, is a compound that combines the properties of magnetic nanoparticles with the biological functionality of galactose. This compound is particularly significant in the fields of biomedicine and biotechnology due to its unique magnetic properties and biocompatibility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of magnetic nanoparticles of galactose typically involves the co-precipitation method. This method is favored due to its simplicity and ability to produce nanoparticles with controlled size and magnetic properties. The process involves the reaction of iron salts (such as iron chloride) with a base (such as ammonium hydroxide) in the presence of galactose. The reaction conditions, including temperature, pH, and concentration of reactants, are carefully controlled to ensure the formation of uniform nanoparticles .
Industrial Production Methods: For industrial-scale production, the co-precipitation method can be scaled up. The process involves continuous stirring and controlled addition of reactants to maintain uniformity. Surface modification techniques are often employed to enhance the stability and functionality of the nanoparticles. These modifications can include coating the nanoparticles with biocompatible polymers or other functional groups to improve their dispersibility and biocompatibility .
Chemical Reactions Analysis
Types of Reactions: Magnetic nanoparticles of galactose can undergo various chemical reactions, including:
Oxidation: The iron core of the nanoparticles can be oxidized, affecting their magnetic properties.
Reduction: Reduction reactions can be used to modify the surface properties of the nanoparticles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Various organic reagents can be used to introduce functional groups onto the nanoparticle surface.
Major Products Formed: The major products formed from these reactions include modified magnetic nanoparticles with tailored surface properties, which can be used for specific applications such as drug delivery, imaging, and biosensing .
Scientific Research Applications
Magnetic nanoparticles of galactose have a wide range of applications in scientific research:
Chemistry: Used as catalysts in various chemical reactions due to their magnetic properties and high surface area.
Biology: Employed in cell separation and purification techniques.
Medicine: Used in targeted drug delivery, magnetic resonance imaging (MRI), and hyperthermia treatment for cancer.
Industry: Applied in wastewater treatment, magnetic separation processes, and as additives in various industrial processes
Mechanism of Action
The mechanism of action of magnetic nanoparticles of galactose involves their interaction with external magnetic fields and biological molecules. The magnetic core allows for precise control and targeting using magnetic fields, while the galactose moiety facilitates specific interactions with biological targets. These interactions can include binding to cell surface receptors, facilitating cellular uptake, and enabling targeted delivery of therapeutic agents .
Comparison with Similar Compounds
Magnetic nanoparticles of galactose can be compared with other similar compounds such as:
Magnetic nanoparticles of glucose: Similar in structure but differ in the sugar moiety, which can affect their biological interactions.
Magnetic nanoparticles of dextran: These nanoparticles have a larger polysaccharide coating, providing different stability and biocompatibility profiles.
Magnetic nanoparticles of polyethylene glycol: These nanoparticles have a synthetic polymer coating, offering different functionalization possibilities
Uniqueness: The uniqueness of magnetic nanoparticles of galactose lies in their combination of magnetic properties and specific biological interactions facilitated by the galactose moiety. This makes them particularly suitable for applications requiring both magnetic manipulation and biological specificity .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-[2-methoxy-4-[(Z)-2-nitroethenyl]phenoxy]oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO9/c1-23-10-6-8(4-5-16(21)22)2-3-9(10)24-15-14(20)13(19)12(18)11(7-17)25-15/h2-6,11-15,17-20H,7H2,1H3/b5-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHYYNTWHBRKNT-PLNGDYQASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



